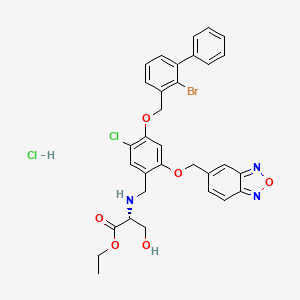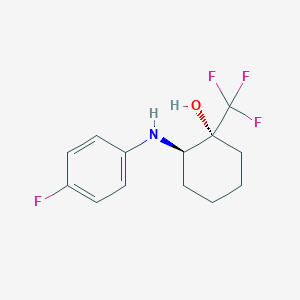
PD-1/PD-L1-IN-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-1/PD-L1-IN-23 is a small molecule inhibitor targeting the interaction between programmed death protein 1 (PD-1) and programmed death ligand 1 (PD-L1). This interaction plays a crucial role in immune checkpoint pathways, which are often exploited by cancer cells to evade the immune system. By inhibiting this interaction, this compound has the potential to restore the activity of effector T cells and enhance anti-tumor immunity .
Méthodes De Préparation
The synthesis of PD-1/PD-L1-IN-23 involves several steps, including virtual screening, synthesis, and in vitro characterization. Researchers employ multistage virtual screening methods to predict new PD-1/PD-L1 ligands. The synthetic route typically involves the use of phenylboronic acid, palladium catalysts, and various organic solvents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
PD-1/PD-L1-IN-23 undergoes various chemical reactions, including substitution and coupling reactions. Common reagents used in these reactions include phenylboronic acid, palladium catalysts, and organic solvents like 1,4-dioxane. The major products formed from these reactions are biphenyl derivatives, which exhibit high tumor penetration and better pharmacokinetic properties .
Applications De Recherche Scientifique
PD-1/PD-L1-IN-23 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the mechanisms of immune evasion and to develop new therapeutic strategies. In medicine, this compound is being investigated for its potential to enhance the efficacy of cancer immunotherapy by blocking the PD-1/PD-L1 interaction. Additionally, it is used in the development of new classes of PD-L1 inhibitors with improved pharmacokinetic properties .
Mécanisme D'action
The mechanism of action of PD-1/PD-L1-IN-23 involves the inhibition of the PD-1/PD-L1 interaction. This interaction sends inhibitory signals to T cells, suppressing their ability to mount an effective immune response against tumors. By blocking this interaction, this compound restores T cell activity, enhances anti-tumor immunity, and promotes the destruction of cancer cells. The molecular targets involved include PD-1 on T cells and PD-L1 on cancer cells .
Comparaison Avec Des Composés Similaires
PD-1/PD-L1-IN-23 is unique compared to other similar compounds due to its high tumor penetration and better pharmacokinetic properties. Similar compounds include biphenyl derivatives, imidazopyridines, and other small-molecule inhibitors targeting the PD-1/PD-L1 interaction. These compounds vary in their binding affinities, mechanisms of action, and clinical efficacy. This compound stands out due to its potential for oral bioavailability and reduced immunogenicity .
Conclusion
This compound is a promising small molecule inhibitor with significant potential in cancer immunotherapy. Its ability to block the PD-1/PD-L1 interaction and restore T cell activity makes it a valuable tool in scientific research and therapeutic development. Further studies are needed to fully understand its mechanisms and optimize its clinical applications.
Propriétés
Formule moléculaire |
C32H30BrCl2N3O6 |
|---|---|
Poids moléculaire |
703.4 g/mol |
Nom IUPAC |
ethyl (2R)-2-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-4-[(2-bromo-3-phenylphenyl)methoxy]-5-chlorophenyl]methylamino]-3-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C32H29BrClN3O6.ClH/c1-2-40-32(39)28(17-38)35-16-23-14-25(34)30(15-29(23)41-18-20-11-12-26-27(13-20)37-43-36-26)42-19-22-9-6-10-24(31(22)33)21-7-4-3-5-8-21;/h3-15,28,35,38H,2,16-19H2,1H3;1H/t28-;/m1./s1 |
Clé InChI |
RDOKDKCLEBIFLB-LNLSOMNWSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](CO)NCC1=CC(=C(C=C1OCC2=CC3=NON=C3C=C2)OCC4=C(C(=CC=C4)C5=CC=CC=C5)Br)Cl.Cl |
SMILES canonique |
CCOC(=O)C(CO)NCC1=CC(=C(C=C1OCC2=CC3=NON=C3C=C2)OCC4=C(C(=CC=C4)C5=CC=CC=C5)Br)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11934433.png)
![4-fluoro-2-[(3R,4R)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one](/img/structure/B11934435.png)
![[(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate](/img/structure/B11934440.png)

![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)
![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)



![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
